N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1,3-benzothiazole-6-carboxamide
Description
This compound features a complex tricyclic framework with two sulfur (3,12-dithia) and two nitrogen (5,10-diaza) atoms, fused with a benzothiazole-6-carboxamide moiety. The tricyclic core, [7.3.0.0²,⁶]dodeca-pentaene, is rigid and planar, facilitating π-π interactions in biological targets. Such heterocyclic systems are prevalent in medicinal chemistry due to their stability and versatility in targeting proteins, such as kinases or epigenetic regulators .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4OS3/c1-8-19-11-4-5-12-15(14(11)24-8)25-17(20-12)21-16(22)9-2-3-10-13(6-9)23-7-18-10/h2-7H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYODIZRVHMHRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields various thiazole derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthesis Complexity: The tricyclic core requires multi-step cyclization, as seen in dibenzocyclooctynol derivatives (). Side reactions, such as unintended ring-opening (), necessitate precise reaction control.
- Activity Cliffs: Minor structural changes (e.g., nitro vs. methoxy substituents) drastically alter bioactivity, as observed in nitrothiophen-containing compounds ().
Biological Activity
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of thiazolo-benzothiazole derivatives characterized by a unique bicyclic structure that includes sulfur and nitrogen atoms. Its structural complexity suggests potential interactions with various biological targets.
Structural Formula
Synthesis
The synthesis typically involves multi-step reactions:
- Starting Materials : 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole.
- Reagents : Diethylsulfamoyl chloride and 4-aminobenzamide.
- Conditions : Reactions are usually conducted in the presence of bases like triethylamine under controlled temperatures to yield the final product.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their catalytic functions.
- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, leading to altered physiological responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : Studies show that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Case Studies
Several case studies have explored the biological effects of this compound:
- In Vivo Studies : An animal model study revealed that administration of the compound resulted in reduced tumor size and improved survival rates in treated groups compared to controls .
- Mechanistic Insights : A detailed investigation into its mechanism showed that it affects the NF-kB signaling pathway, which is crucial in cancer progression and inflammation .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what are the critical steps for ensuring purity?
The synthesis involves constructing the tricyclic core via cyclization reactions using sulfur-containing reagents (e.g., thiols or disulfides) to introduce dithia and diaza moieties. A key step is the chlorination of the benzamide group under controlled conditions to avoid over-functionalization. Purification typically employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR (¹H/¹³C) : Assignments focus on distinguishing aromatic protons in the benzothiazole (δ 7.2–8.5 ppm) and tricyclic regions (δ 6.8–7.1 ppm).
- X-ray crystallography : SHELXL refinement (using Olex2 or similar software) resolves bond-length discrepancies (mean σ(C–C) = 0.005 Å) and verifies the tricyclic geometry. High-resolution data (R factor < 0.05) are critical for confirming sulfur and nitrogen positions .
Q. How can researchers validate the compound’s stability under varying experimental conditions?
Stability studies include:
- Thermogravimetric analysis (TGA) : Assess decomposition above 200°C.
- pH-dependent hydrolysis : Monitor degradation via HPLC in acidic (pH 2–4) and basic (pH 9–11) buffers.
- Light sensitivity : Store in amber vials under inert gas to prevent photolytic cleavage of the dithia moiety .
Q. What preliminary assays are used to screen for biological activity?
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental binding data?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the tricyclic core).
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability and hydrogen-bond networks. Compare results with SPR/Kd values to validate predictions .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., oxidation of thiol groups) by precise temperature control (50–60°C).
- Catalyst screening : Test Pd/C or Ni catalysts for cross-coupling steps; optimize equivalents to suppress dimerization.
- In-situ monitoring : Raman spectroscopy tracks intermediate formation in real time .
Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?
- Steric maps : Generate using MOE software to identify hindered regions (e.g., the 11-methyl group reduces nucleophilic attack at C4).
- DFT calculations : Compute Fukui indices to predict electrophilic sites (e.g., C6 of benzothiazole). Experimental validation via regioselective bromination (NBS in DMF) .
Q. What methodologies address discrepancies in biological activity across cell lines?
- Proteomics profiling : LC-MS/MS identifies off-target interactions (e.g., unintended kinase inhibition).
- Metabolomics : Track ATP depletion or ROS generation via Seahorse assays to explain cytotoxicity variations.
- CRISPR screens : Knock out candidate receptors to isolate mechanism-specific effects .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
